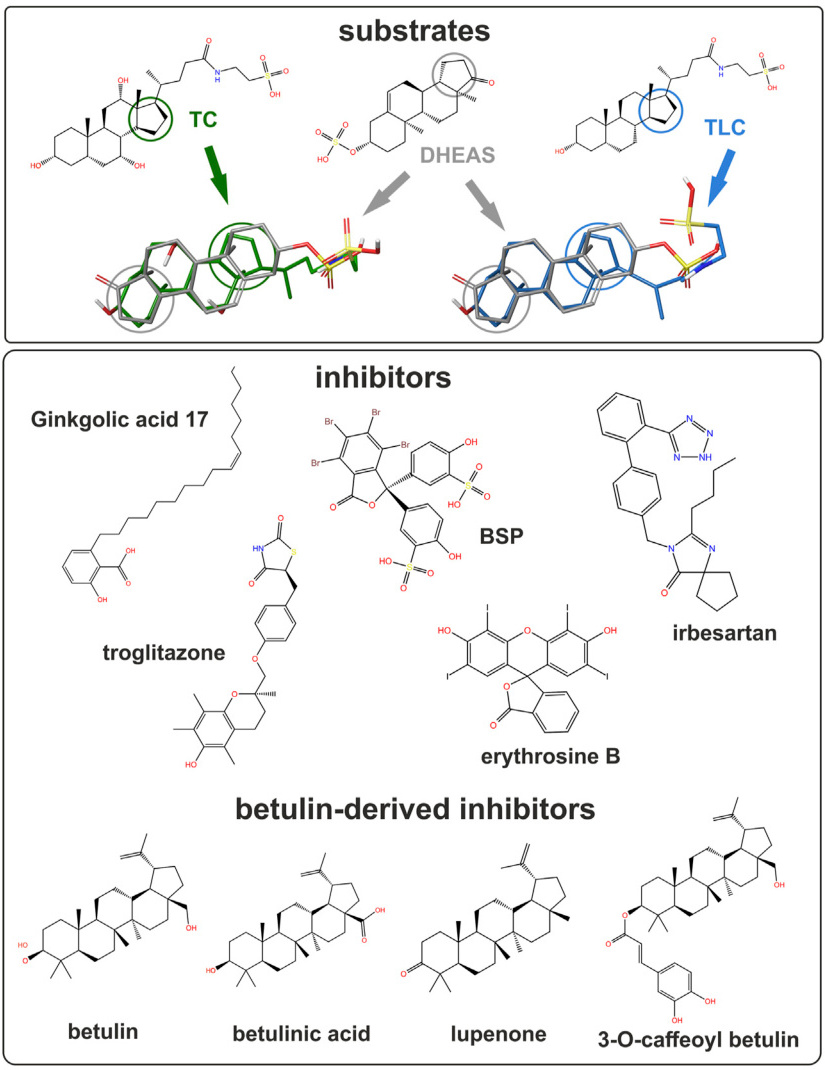
CID 91844906
Description
Based on contextual references to analogous compounds, it likely belongs to a class of heterocyclic or halogenated organic molecules. Key physicochemical properties inferred from comparable compounds (e.g., CID 918538-05-3, CID 2049887) include:
Properties
Molecular Formula |
C46H44F12FeP2 |
|---|---|
Molecular Weight |
942.6 g/mol |
InChI |
InChI=1S/C41H39F12P2.C5H5.Fe/c1-25(34-16-10-17-35(34)36-15-8-9-18-37(36)55(30-11-4-2-5-12-30)31-13-6-3-7-14-31)54(32-21-26(38(42,43)44)19-27(22-32)39(45,46)47)33-23-28(40(48,49)50)20-29(24-33)41(51,52)53;1-2-4-5-3-1;/h8-10,15-25,30-31H,2-7,11-14H2,1H3;1-5H; |
InChI Key |
XSNPQORPLUHYID-UHFFFAOYSA-N |
Canonical SMILES |
CC([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)P(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
Preparation Methods
The preparation of CID 91844906 involves several synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. Common reagents used in these reactions include acids, bases, and solvents that facilitate the reaction process.
Chemical Reactions Analysis
CID 91844906 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution.
Scientific Research Applications
CID 91844906 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug or in drug development.
Industry: this compound is used in industrial processes, including the production of other chemicals and materials.
Mechanism of Action
The mechanism of action of CID 91844906 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, or other proteins. This binding can lead to changes in the activity of these targets, resulting in various biological effects.
Comparison with Similar Compounds
Structural Analogues
CID 91844906 shares structural motifs with the following compounds (Figure 1):
- 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CID 918538-05-3) : Features a pyrrolotriazine core with chloro and isopropyl substituents, critical for binding affinity in enzyme inhibition studies .
- Oscillatoxin derivatives (CIDs 101283546, 185389) : These macrocyclic polyketides exhibit 3D structural overlaps in steroid-like backbones, hinting at shared stereochemical complexity if this compound is a natural product derivative .

Table 1: Physicochemical Comparison
Functional and Bioactive Profiles
- Enzyme Interactions : Unlike CID 2049887 and CID 918538-05-3, which inhibit CYP1A2, this compound may exhibit broader or selective cytochrome P450 modulation, affecting drug metabolism .
- Synthetic Utility : Boronic acid derivatives like CID 53216317 are pivotal in cross-coupling reactions, whereas halogenated pyrrolotriazines (CID 918538-05-3) serve as intermediates in pharmaceutical synthesis .
- Toxicity Profile : Oscillatoxin analogues (CID 101283546) demonstrate neurotoxic effects, but this compound’s toxicity remains undefined without direct data .
Analytical Characterization
This compound can be differentiated using advanced mass spectrometry (MS) techniques:
- High-Resolution MS (HRMS) : Exact mass measurements with <5 ppm error confirm molecular formula .
- Collision Cross-Section (CCS) : Used to distinguish stereoisomers, as demonstrated in DHEAS (CID 12594) and taurocholic acid (CID 6675) studies .

- LC-ESI-MS/MS: Fragmentation patterns (e.g., source-induced CID) enable structural elucidation, akin to ginsenoside analysis .
Discussion
This compound’s moderate Log P (1.5–2.5) and TPSA (50–60 Ų) suggest favorable bioavailability compared to more polar analogues like CID 2049885. The compound’s synthetic versatility, if akin to boronic acids or pyrrolotriazines, positions it as a valuable intermediate in medicinal chemistry .
Q & A
Q. How can researchers assess the long-term stability of this compound under varying storage conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




